[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol
Overview
Description
“[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol” is a chemical compound with the molecular formula C9H6F3NO2 . It has a molecular weight of 217.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 217.15 .
Scientific Research Applications
Synthesis and Biological Activities
[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol is a chemical compound involved in various synthesis processes with potential biological activities. A study demonstrated the synthesis of novel derivatives, which were tested for antimicrobial and analgesic activities and showed promising results (Jayanna et al., 2013).
Catalyst in Chemical Reactions
This compound has been used as a ligand in the formation of a complex with CuCl, which acts as an efficient catalyst in Huisgen 1,3-dipolar cycloaddition reactions (Ozcubukcu et al., 2009). This demonstrates its utility in facilitating specific chemical reactions.
Development of Benzoxazole Derivatives
In another study, benzoxazole derivatives, including this compound, were synthesized and analyzed for antimicrobial activity. These compounds showed significant bio-potential, indicating their usefulness in the development of new antimicrobial agents (Balaswamy et al., 2012).
Photophysical Studies
The compound has also been a subject of photophysical studies. For instance, its derivatives were used to understand the influence of methanol and cyclodextrin cavity size on binding constants and stoichiometry (Mrozek et al., 2002). Such studies are crucial in understanding the physical properties of these compounds under different conditions.
Development of Novel Probes
Furthermore, derivatives of this compound have been used in the development of new fluorescent probes. These probes exhibit high molar absorption coefficient values and fluorescence quantum yields, making them efficient for use in various applications, such as chemosensors for metal ions or protons (Guzow et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a skin corrosive/irritant and can cause serious eye damage . It’s important to handle it with appropriate personal protective equipment and avoid inhalation, ingestion, and contact with skin or eyes .
Mechanism of Action
Target of Action
It is known that many compounds with a trifluoromethyl group have been found to exhibit various pharmacological activities
Mode of Action
It is known that the trifluoromethyl group in other compounds can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein
Biochemical Pathways
It is known that the presence of a trifluoromethyl group can prevent certain biochemical reactions, such as chlorination at c-3′ and oxidation of the c-2′ amino group of pyrrolnitrin . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly influence a drug’s onset, duration, and intensity of effect
Result of Action
It is known that many compounds with a trifluoromethyl group have various pharmacological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol. For example, the rate of loss of a compound can increase with increasing temperature and exposure time
Biochemical Analysis
Biochemical Properties
[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms . It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . In both in vitro and in vivo studies, researchers have observed that the compound’s effects may diminish over time due to degradation or other factors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Researchers have observed threshold effects, where the compound’s impact on cellular function and metabolism changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially influencing metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . This compound may interact with transporters or binding proteins that facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and overall distribution in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKKCNXWQTLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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